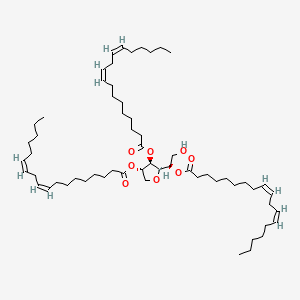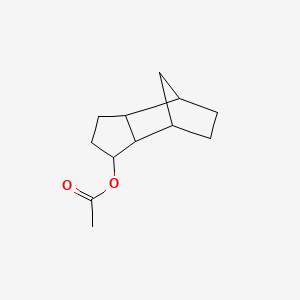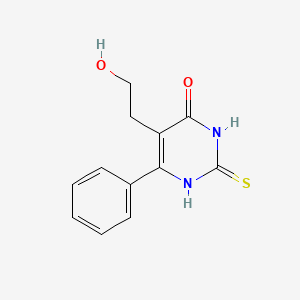
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thiourea and subsequent cyclization. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of the enzyme or receptor. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-hydroxyethyl)-4-methylthiazole
- 5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride
- 2-hydroxyethyl methacrylate
Uniqueness
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific functional groups and the presence of a sulfur atom in the pyrimidine ring. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
21585-17-1 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c15-7-6-9-10(8-4-2-1-3-5-8)13-12(17)14-11(9)16/h1-5,15H,6-7H2,(H2,13,14,16,17) |
InChI-Schlüssel |
FSOAYJUHOJWEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
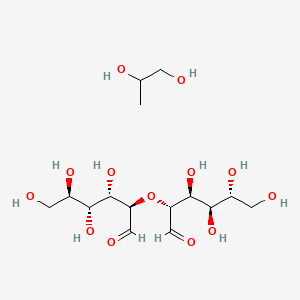
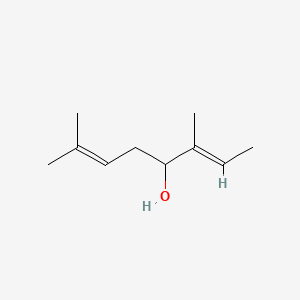



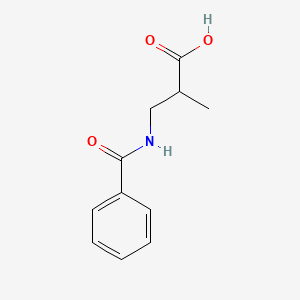
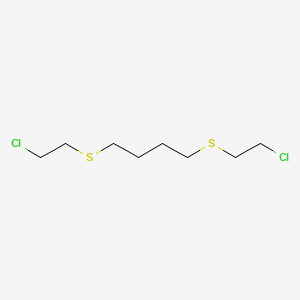



![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
